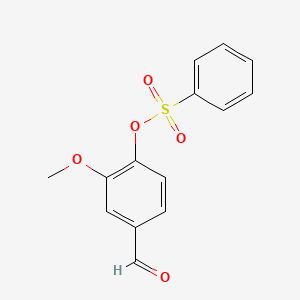

![molecular formula C14H11N3O4S B2953167 Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 946319-08-0](/img/structure/B2953167.png)

Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

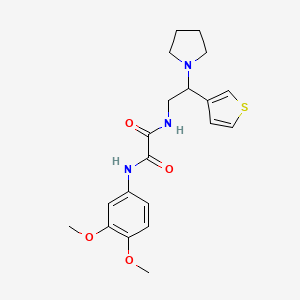

“Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate” is a chemical compound with the molecular formula C14H11N3O4S and a molecular weight of 317.32. It is a derivative of benzothiazole, a class of compounds that have been found to have significant anti-tubercular activity .

Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. Attached to this bicyclic system is a carboxylate group, an isoxazole ring, and a carboxamido group.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These reactions are used to introduce various functional groups into the benzothiazole ring system, thereby modifying its chemical properties and biological activity.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are characterized by its molecular formula (C14H11N3O4S) and molecular weight (317.32). Further details about its physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved papers.科学的研究の応用

Drug Discovery and Development

The compound’s isoxazole and thiazole moieties are significant in drug discovery due to their presence in many commercially available drugs . These moieties offer a diverse chemical space that can bind to various biological targets, aiding in the development of new medications with potential therapeutic effects.

Anticancer Agent Design

Isoxazole derivatives have been explored for their anticancer properties. The compound could be utilized in the synthesis of novel isoxazole-based scaffolds, which might act as lead compounds in anticancer drug design .

Neuroprotective Therapies

Thiazole derivatives have shown neuroprotective activities. Research into Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate could lead to the development of new treatments for neurodegenerative diseases .

Antimicrobial and Antifungal Applications

Thiazoles are known for their antimicrobial and antifungal effects. This compound could be a precursor in synthesizing new thiazole-based antimicrobial and antifungal agents .

Anti-inflammatory and Analgesic Drugs

Compounds with a thiazole ring have been used to develop drugs with anti-inflammatory and analgesic properties. The compound may contribute to the discovery of new pain relief medications .

Metal-Free Synthetic Routes

The compound could be important in developing metal-free synthetic routes for isoxazole synthesis, which is desirable due to the drawbacks of metal-catalyzed reactions, such as toxicity and environmental impact .

作用機序

Target of Action

The compound “Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate” is a derivative of thiazole and isoxazole, both of which are known to have diverse biological activities . Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives are known to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

将来の方向性

Benzothiazole derivatives, including “Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate”, have shown promising anti-tubercular activity . Future research could focus on further optimizing the synthetic pathways for these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies. This could potentially lead to the development of new anti-tubercular drugs.

特性

IUPAC Name |

methyl 2-[(3-methyl-1,2-oxazole-5-carbonyl)amino]-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O4S/c1-7-5-10(21-17-7)12(18)16-14-15-9-4-3-8(13(19)20-2)6-11(9)22-14/h3-6H,1-2H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCBFGOXLZLRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(3-methylisoxazole-5-carboxamido)benzo[d]thiazole-6-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

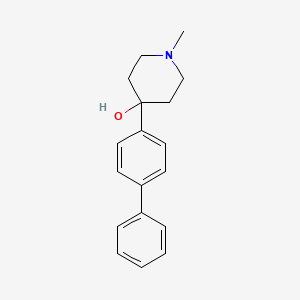

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclopropanecarboxamide](/img/structure/B2953084.png)

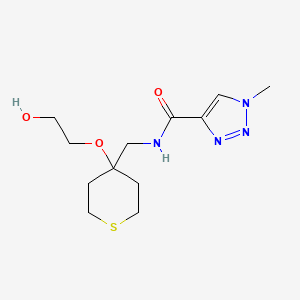

![1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2953096.png)

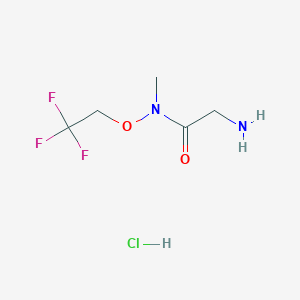

![1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone](/img/structure/B2953097.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)

![2-[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2953104.png)

![1-[Oxo-(2-oxo-1-benzopyran-3-yl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2953105.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2953106.png)